Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various steps. For instance, the preparation of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2- (3,4,5-trimethoxy phenyl) acetamide involves adding 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide, 3,4,5-trimethoxy phenylacetate, DMAP (dimethylaminopyridine) and anhydrous dichloromethane in a reaction flask .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectral techniques . The density functional theory (DFT) investigation was performed by using the B3LYP level of theory at 6-311++G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, the Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, Ethyl 3-(3,4-dimethoxyphenyl)propionate has a refractive index n20/D 1.513 (lit.), boiling point 193 °C/20 mmHg (lit.), melting point 13 °C (lit.), and density 1.112 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Cyclobutene Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates undergo a stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives, which are important in the production of highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Formation of Bioactive Compounds
Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate is synthesized and used for condensation with thiourea to afford thiopyrimidine, leading to the creation of new thio-analogues of DABO's and HEPT, which are significant in studies of biological activity against HBV (Aal, 2002).
Metabolite Synthesis in Disease-Modifying Antirheumatic Drugs
This compound is involved in the synthesis of metabolites of a new type of disease-modifying antirheumatic drug (DMARD), TAK-603. The metabolites have been studied for their pharmacological properties, including anti-inflammatory effects (Baba et al., 1998).
Stereoselective Synthesis of Cyclobutene Derivatives
A three-component, one-pot reaction involving this compound is used for the stereoselective synthesis of cyclobutene derivatives, an efficient route yielding high yields (Aboee-Mehrizi et al., 2011).
Synthesis of Bridged-Ring Nitrogen Compounds
It is used in the synthesis of various bridged-ring nitrogen compounds which act as conformationally restricted dopamine analogues. This has implications in the study of neurological compounds and treatments (Gentles et al., 1991).
Formation of Pyrazole Derivatives
The compound is instrumental in the synthesis of novel pyrazole derivatives, which are characterized for their structure and have applications in various fields, including pharmaceuticals (Patel et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-4-20-14(17)11(16)8-10(15)9-5-6-12(18-2)13(7-9)19-3/h5-7H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCYXNBYBQHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655689 | |
Record name | Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70909-46-5 | |
Record name | Ethyl 3,4-dimethoxy-α,γ-dioxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70909-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3,4-dimethoxyphenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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